molecular formula C27H22N4O4 B2440008 1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 906262-00-8

1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

カタログ番号: B2440008
CAS番号: 906262-00-8
分子量: 466.497
InChIキー: GJKDDZMYXAWFSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C27H22N4O4 and its molecular weight is 466.497. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4/c1-17-7-10-24-29-25-20(27(33)31(24)15-17)14-21(30(25)16-18-5-3-2-4-6-18)26(32)28-19-8-9-22-23(13-19)35-12-11-34-22/h2-10,13-15H,11-12,16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKDDZMYXAWFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC6=C(C=C5)OCCO6)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic organic molecule with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The chemical formula of the compound is C25H22N4O3C_{25}H_{22}N_4O_3, with a molecular weight of approximately 430.47 g/mol. The compound features multiple functional groups including a carboxamide and a dioxin moiety, which are known to influence biological activity.

Anticancer Properties

Research has indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives containing the dihydrobenzo[dioxin] structure have been studied for their ability to inhibit Poly(ADP-ribose) polymerase 1 (PARP1) , an enzyme involved in DNA repair mechanisms. Inhibitors of PARP1 are particularly relevant in cancer treatment as they can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage.

In a study evaluating various compounds for PARP1 inhibition, one derivative showed an IC50 value of 0.082μM0.082\,\mu M, indicating potent activity against this target . While specific data on our compound's activity is limited, its structural similarities suggest potential for similar effects.

Enzyme Inhibition

The biological activity of this compound may also extend to other enzyme inhibition mechanisms. The presence of the pyrimidine and pyrrolidine rings often correlates with interactions at the active sites of enzymes involved in metabolic pathways. Preliminary studies on related compounds have shown promising results in inhibiting enzymes critical for tumor growth and survival.

Study 1: PARP Inhibition

In a comparative study focusing on PARP inhibitors, several analogs derived from dihydrobenzo[dioxin] structures were synthesized and tested. The most potent compound demonstrated an IC50 value significantly lower than that of established PARP inhibitors like Olaparib, showcasing the potential for developing new therapeutic agents based on this scaffold .

Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of compounds structurally related to our target compound. The results indicated that these compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting a broader spectrum of biological activity beyond anticancer properties .

Data Table: Biological Activity Summary

Biological Activity Target IC50 Value Reference
PARP InhibitionPARP10.082μM0.082\mu M
AntimicrobialVarious Bacterial StrainsNot specified

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

Answer:
The compound can be synthesized via multi-step heterocyclic condensation reactions. Key steps include:

  • One-pot two-step reactions for constructing fused pyrido-pyrrolo-pyrimidine cores, as demonstrated in analogous tetrahydroimidazo[1,2-a]pyridine syntheses .
  • Use of microwave-assisted heating to accelerate cyclization and reduce side products.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., DMSO/ethanol mixtures) to achieve >95% purity. HRMS and NMR should confirm molecular integrity .

Basic: How can structural confirmation be achieved using spectroscopic techniques?

Answer:

  • 1H/13C NMR : Assign proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm, dihydrodioxin protons at δ 3.8–4.2 ppm) and carbon shifts (e.g., carbonyl carbons at δ 165–175 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bend at ~1550 cm⁻¹) .
  • HRMS (ESI+) : Validate molecular weight (e.g., calculated [M+H]+ = 405.16; observed deviation <2 ppm) .

Advanced: What strategies are effective for elucidating reaction mechanisms involving intermediates?

Answer:

  • Trapping intermediates : Use low-temperature NMR (-40°C) or quenching agents (e.g., methanol) to isolate transient species .
  • Computational modeling : Employ DFT calculations (e.g., Gaussian 09) to simulate transition states and verify energy barriers for key steps like cyclization .
  • Isotopic labeling : Introduce 13C or 15N labels at critical positions (e.g., carbonyl groups) to track bond reorganization via MS/MS .

Advanced: How should researchers address contradictions in spectral or biological activity data?

Answer:

  • Cross-validation : Replicate experiments under standardized conditions (e.g., solvent, temperature) to rule out environmental artifacts .
  • Multivariate analysis : Apply statistical tools (e.g., PCA or DoE) to identify variables (e.g., catalyst loading, reaction time) causing variability .
  • Biological assays : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity trends and rule off-target effects .

Advanced: What computational approaches predict the compound’s physicochemical properties or target interactions?

Answer:

  • ADMET prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5), metabolic stability, and blood-brain barrier penetration .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the carboxamide group and π-π stacking with the benzodioxin ring .
  • MD simulations : Assess conformational stability in aqueous environments (e.g., GROMACS) to guide formulation studies .

Advanced: How can reaction yields be systematically optimized for scaled synthesis?

Answer:

  • Design of Experiments (DoE) : Screen variables (temperature, stoichiometry, solvent polarity) to identify optimal conditions via response surface methodology .
  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce batch-to-batch variability .
  • Catalyst screening : Test Pd/Cu or organocatalysts for Suzuki couplings or amide bond formations, monitoring turnover with in-line IR .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Store under argon atmosphere at -20°C in amber vials to prevent oxidation and photodegradation.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation pathways (e.g., hydrolysis of the carboxamide group) .

Advanced: How can researchers validate the compound’s biological target engagement?

Answer:

  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound binding using Western blot or fluorescence-based readouts .
  • SPR or ITC : Quantify binding affinity (KD) and stoichiometry in real-time .
  • CRISPR knockouts : Confirm phenotype rescue in target-deficient cell lines to establish specificity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。